molecular formula C17H14ClFN2O3 B4037067 1-(4-chloro-3-nitrobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

1-(4-chloro-3-nitrobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B4037067
M. Wt: 348.8 g/mol
InChI Key: DCKAVGUGRXPKDZ-UHFFFAOYSA-N
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Description

1-(4-chloro-3-nitrobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C17H14ClFN2O3 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0676982 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Hydrogen Bonding

Research on crystal structures of hydrogen-bonded co-crystals involving quinoline derivatives and chloro-nitrobenzoic acids highlights the importance of these compounds in understanding molecular interactions and hydrogen bonding. Studies such as those conducted by Gotoh and Ishida (2020) and Ishida (2021) on isomeric co-crystals of 6-methylquinoline and 4-methylquinoline with various chloro- and nitro-substituted benzoic acids demonstrate the role of hydrogen bonding in establishing crystal structures. These findings are crucial for the development of new crystalline materials with potential applications in drug formulation and materials science (Gotoh & Ishida, 2020); (Ishida, 2021).

Medicinal Chemistry

Quinoline derivatives are extensively studied for their pharmacological properties. For instance, Marsham et al. (1990) investigated quinazoline antifolate thymidylate synthase inhibitors with modifications to the benzoyl ring, demonstrating the potential of these compounds in cancer therapy (Marsham et al., 1990). Additionally, novel pyridine-ring containing compounds have been synthesized for applications in sensing, with Yu et al. (2017) showing how such compounds can detect picric acid, highlighting their utility in environmental monitoring and safety applications (Yu et al., 2017).

Material Science and Catalysis

Quinoline derivatives are also relevant in material science and catalysis. Watanabe et al. (1984) discussed the use of quinoline compounds in the ruthenium-catalyzed reduction of nitroarenes, illustrating the role of these chemicals in synthetic chemistry and the development of new catalytic processes (Watanabe et al., 1984).

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3/c1-10-2-3-11-8-13(19)5-7-15(11)20(10)17(22)12-4-6-14(18)16(9-12)21(23)24/h4-10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKAVGUGRXPKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chloro-3-nitrobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-(4-chloro-3-nitrobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
1-(4-chloro-3-nitrobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-(4-chloro-3-nitrobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-(4-chloro-3-nitrobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
Reactant of Route 6
1-(4-chloro-3-nitrobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.